8-Acetoxy-2-chloro-1-octene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

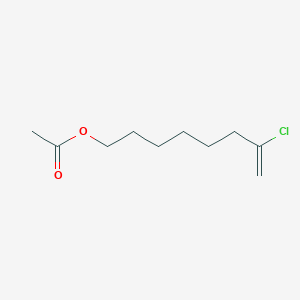

8-Acetoxy-2-chloro-1-octene is a chemical compound that belongs to the family of organic compounds known as alkyl chlorides. It has a CAS Number of 731773-22-1 and a molecular weight of 204.7 . The IUPAC name for this compound is 7-chloro-7-octenyl acetate .

Molecular Structure Analysis

The linear formula of this compound is C10H17ClO2 . The InChI code for this compound is 1S/C10H17ClO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 204.69 g/mol . The density of this compound is 1.006g/cm3 . Unfortunately, the melting point is not available . The boiling point is 269ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Insect Pheromones

The synthesis of 12-acetoxy-1, 3-dodecadiene, an insect sex pheromone of the red bollworm moth, from a butadiene telomer involves the conversion of 8-phenoxy-1, 6-octadiene through several steps, including the creation of a Grignard reagent and coupling with iodide, leading to the target pheromone. This process illustrates the use of acetoxy derivatives in synthesizing complex molecules for biological applications (Mandai et al., 1979).

Precursor for Muscone Synthesis

A modified synthesis of 2,15-Hexadecanedione, a precursor for muscone, starts with 8-acetoxy-1,6-octadiene. This compound undergoes oxidation, hydrolysis, and further transformations to produce the hexadecanedione, showcasing the role of acetoxy derivatives in creating musk fragrance components (Tsuji et al., 1978).

Functionalization and Chemical Properties

Chloro-Nitrile Group Anisotropy

The study of 1- or 3-acetoxy-6-chloro-6-cyanobicyclo[2.2.2]oct-2-enes and related compounds provides insights into the magnetic anisotropy of the chloro-nitrile group. This research aids in understanding the electronic effects of substituents on chemical shifts in NMR, which is critical for determining molecular structures (Rouillard et al., 1977).

Functionalized Bicyclo[3.2.1]octanes Synthesis

The synthesis of highly functionalized 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes demonstrates the use of acetoxy derivatives in constructing complex, bioactive molecules. This research highlights the potential for creating compounds with applications in medicinal chemistry and drug development (Khlevin et al., 2012).

Eigenschaften

IUPAC Name |

7-chlorooct-7-enyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMQHFBWHMSHOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641238 |

Source

|

| Record name | 7-Chlorooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731773-22-1 |

Source

|

| Record name | 7-Octen-1-ol, 7-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)